Mofebutazone sodium is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is chemically classified as a derivative of phenylbutazone, with a distinct structure that contributes to its pharmacological effects. Mofebutazone sodium is utilized in various therapeutic contexts, particularly in the management of pain and inflammation.
The compound is synthesized through specific chemical reactions involving phenylhydrazine and butyl acetoacetate, leading to its formation as a sodium salt. This process is optimized for industrial production to ensure high purity and yield.
Mofebutazone sodium is classified under NSAIDs, which are widely used for their ability to reduce pain, fever, and inflammation. It is particularly noted for its lower toxicity compared to its analog, phenylbutazone.
The synthesis of mofebutazone sodium involves several key steps:
The reaction conditions typically involve heating the reactants in a suitable solvent, often under controlled temperatures and pressures to optimize yield. In industrial settings, automated systems are employed to maintain consistency and quality control throughout the production process.
Mofebutazone sodium has the molecular formula and a molecular weight of 300.35 g/mol. Its structure includes a hydrazone linkage, which is crucial for its biological activity.
Spectroscopic techniques such as solid-state carbon-13 nuclear magnetic resonance spectroscopy and X-ray crystallography have been utilized to confirm the molecular structure of mofebutazone sodium. These methods provide insights into the chemical environment of the molecule and help validate its structural integrity.
Mofebutazone sodium can undergo various chemical reactions:
The conditions for these reactions vary based on the desired outcome but generally involve controlled temperatures and specific pH levels. The major products from these reactions include oxidized derivatives and substituted compounds that retain the core structure of mofebutazone sodium.
Mofebutazone sodium exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX). This inhibition reduces the synthesis of prostaglandins from arachidonic acid, leading to decreased inflammation and pain perception. Additionally, research suggests that it may influence leukotriene production indirectly by freeing more arachidonic acid for conversion into leukotrienes .
Mofebutazone sodium is characterized by its solid-state form, which can vary in appearance depending on purity and crystallization methods.
Relevant data from pharmacokinetic studies indicate that mofebutazone sodium has a half-life of approximately 1.9 hours, which is significantly shorter than that of phenylbutazone .
Mofebutazone sodium finds applications primarily in medical settings as an analgesic and anti-inflammatory agent. It is particularly useful in treating conditions characterized by pain and inflammation, such as arthritis and other musculoskeletal disorders. Its unique profile allows it to be considered in scenarios where traditional NSAIDs may pose higher risks due to toxicity or side effects.
Mofebutazone sodium (CAS 41468-34-2) is the monosodium salt of mofebutazone (C₁₃H₁₆N₂O₂), with the molecular formula C₁₃H₁₅N₂O₂Na and a molecular weight of 254.26 g/mol. The parent compound features a pyrazolidine-3,5-dione core substituted with an n-butyl chain at the 4-position and a phenyl group at the 1-position. The sodium salt formation occurs at the enolate oxygen (O1), generating a negatively charged species balanced by Na⁺ [3] [5].
Stereochemically, the asymmetric carbon at C4 could theoretically exhibit chirality. However, commercial mofebutazone sodium is supplied as a racemic mixture due to rapid keto-enol tautomerization, which facilitates epimerization at C4. This tautomerization eliminates defined stereocenters, rendering the compound achiral in practical applications. The enolate resonance structure delocalizes the negative charge between O1 and O2, confirmed by symmetric C=O bond lengths in crystallographic studies [4] [9].
Table 1: Molecular Identity of Mofebutazone Sodium
Property | Value |
---|---|
Systematic Name | Sodium 4-butyl-1-phenyl-1,2-dihydro-3,5-dioxopyrazol-4-ide |
Molecular Formula | C₁₃H₁₅N₂O₂Na |
Molecular Weight | 254.26 g/mol |
CAS Registry Number | 41468-34-2 |
ChEBI ID | CHEBI:76252 (parent compound) |
Tautomeric Form | Enolate (stabilized by resonance) |
Crystalline State:X-ray diffraction reveals that mofebutazone sodium adopts a planar conformation in the solid state. The n-butyl side chain exhibits an all-trans extended conformation, contrasting sharply with phenylbutazone’s bent chain (hydrogen-bonded to C3=O). The phenyl ring lies coplanar with the pyrazolidinedione core (dihedral angle <10°), maximizing π-conjugation. This planarity facilitates dense crystal packing and higher melting points (>200°C) [2] [7].
Solution-State Behavior:Mofebutazone sodium displays unique aggregation phenomena dependent on solvent polarity:
Table 2: Structural Attributes of Mofebutazone vs. Phenylbutazone
Structural Feature | Mofebutazone Sodium | Phenylbutazone |
---|---|---|
Butyl Chain Conformation | Extended (all-trans) | Bent at Cγ (H-bond to C=O) |
Aryl Group Orientation | Coplanar (dihedral <10°) | Perpendicular (dihedral 90°) |
Micellar Size in Water | ~50 monomers | 30–40 monomers |
CMC in Water | 1.5 × 10⁻³ M | >0.30 M |
Synthesis:Mofebutazone sodium is synthesized via direct deprotonation of mofebutazone (pKa ~4.5) using sodium hydroxide or sodium methoxide in anhydrous ethanol. The reaction exploits the acidity of the N2-H proton, which is enhanced by flanking carbonyl groups. Key process parameters include:
Stability Considerations:As a pharmaceutical salt, mofebutazone sodium faces two primary instability pathways:
Stability optimization strategies include:
Table 3: Stability-Influencing Factors for Mofebutazone Sodium
Factor | Effect on Stability | Mitigation Strategy |
---|---|---|
Relative Humidity >75% | Hydration-induced disproportionation | Packaging with desiccants |
pH <6.0 | Reversion to free acid | Enteric coating (e.g., Eudragit® L100) |
Temperature >40°C | Enolate decomposition | Storage at 2–8°C |
Mechanical Stress | Amorphous-to-crystalline transition | Avoidance of high-pressure compression |
Salt Selection Rationale:The sodium salt was prioritized over alternatives (e.g., potassium, calcium) due to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7